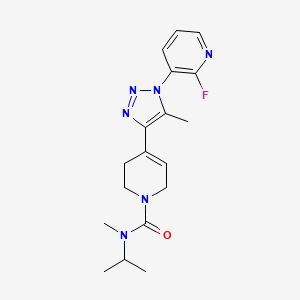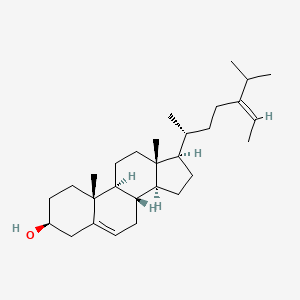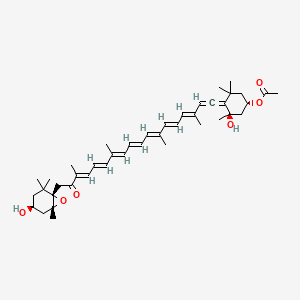![molecular formula C22H22F3N3O3S2 B1674236 N'-[1,1-Bis(Oxidanylidene)thian-4-Yl]-5-Ethyl-4-Oxidanylidene-7-[3-(Trifluoromethyl)phenyl]thieno[3,2-C]pyridine-2-Carboximidamide](/img/structure/B1674236.png)
N'-[1,1-Bis(Oxidanylidene)thian-4-Yl]-5-Ethyl-4-Oxidanylidene-7-[3-(Trifluoromethyl)phenyl]thieno[3,2-C]pyridine-2-Carboximidamide
Overview
Description
I-BRD9 is a selective inhibitor of bromodomain-containing protein 9 (BRD9). Bromodomains are protein modules that recognize acetylated lysine residues on histone tails, playing a crucial role in the regulation of gene expression. I-BRD9 was developed as a chemical probe to study the function of BRD9 in various biological processes, including chromatin remodeling and gene regulation .
Scientific Research Applications
I-BRD9 has been extensively used in scientific research to study the role of BRD9 in various biological processes . Some of its key applications include:
Stem Cell Research: I-BRD9 has been used to investigate the role of BRD9 in the self-renewal and differentiation of human embryonic stem cells, highlighting its importance in stem cell biology.
Epigenetics: As a bromodomain inhibitor, I-BRD9 is a valuable tool for studying chromatin remodeling and gene expression regulation.
Mechanism of Action
I-BRD9 exerts its effects by selectively binding to the bromodomain of BRD9, thereby inhibiting its interaction with acetylated lysine residues on histone tails . This inhibition disrupts the function of the non-canonical SWI/SNF (ncBAF) chromatin-remodeling complex, leading to changes in gene expression. BRD9 is involved in the regulation of the TGF-β/Activin/Nodal signaling pathway, which plays a crucial role in cell differentiation and cancer progression .
Biochemical Analysis
Biochemical Properties
I-BRD9 has a pIC50 value of 7.3, showing more than 700-fold selectivity over the BET family and 200-fold selectivity over the highly homologous bromodomain-containing protein 7 (BRD7) . It interacts with various biomolecules, including enzymes and proteins, to exert its effects . For instance, it forms a complex with BRD4, SMAD2/3, β-CATENIN, and P300, which regulates the expression of pluripotency genes and the activity of TGF-β/Nodal/Activin and Wnt signaling pathways .
Cellular Effects
I-BRD9 has been shown to have significant effects on various types of cells and cellular processes. For instance, it reduces the self-renewal capacity of human embryonic stem cells and alters their differentiation potential . In cancer cells, I-BRD9 has been shown to inhibit cell proliferation and induce apoptosis .
Molecular Mechanism
The molecular mechanism of I-BRD9 involves its binding to the BRD9 protein, interfering with the function of the chromatin-remodeling complex ncBAF . This leads to modulation of gene expression and control of cellular processes . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of I-BRD9 over time in laboratory settings have been observed in various studies. For instance, it has been shown to significantly inhibit the growth of acute myeloid leukemia cells in a time- and dose-dependent manner .
Dosage Effects in Animal Models
In animal models, the effects of I-BRD9 vary with different dosages. For example, in a study on prostate cancer, it was found that I-BRD9 is required for optimal xenograft tumor growth in vivo .
Metabolic Pathways
I-BRD9 is involved in various metabolic pathways. For instance, it has been shown to regulate the TGF-β/Activin/Nodal pathway, which is crucial in the regulation of self-renewal and differentiation of human embryonic stem cells .
Transport and Distribution
It is known that it is a part of the non-canonical SWI/SNF (ncBAF) chromatin-remodeling complex, suggesting that it may be involved in the transport and distribution of this complex .
Subcellular Localization
The subcellular localization of I-BRD9 is primarily in the nucleoplasm . This localization is critical for its function as it allows it to interact with various other proteins and exert its effects on gene expression and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of I-BRD9 involves a multi-step process that includes the formation of key intermediates and their subsequent functionalization. One of the synthetic routes reported involves the following steps :
- Formation of an imidazopyridine core.
- Introduction of a trifluoromethyl group at a specific position on the core.
- Functionalization with an ethyl group and a carboximidamide moiety.
Industrial Production Methods
While specific industrial production methods for I-BRD9 are not extensively detailed in the literature, the synthesis generally follows standard organic synthesis protocols, including purification steps such as recrystallization and chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
I-BRD9 primarily undergoes substitution reactions during its synthesis. The introduction of various functional groups, such as trifluoromethyl and carboximidamide, involves nucleophilic substitution reactions .
Common Reagents and Conditions
Common reagents used in the synthesis of I-BRD9 include:
- Imidazopyridine derivatives
- Trifluoromethylating agents
- Ethylating agents
- Carboximidamide precursors
The reactions are typically carried out under controlled conditions, including specific temperatures and solvents to ensure high yield and selectivity .
Major Products
The major product of these reactions is I-BRD9 itself, characterized by its potent and selective binding to BRD9, with significant selectivity over other bromodomains .
Comparison with Similar Compounds
I-BRD9 is unique in its high selectivity for BRD9 over other bromodomains, such as those in the BET family (BRD2, BRD3, BRD4) . Similar compounds include:
JQ1: A well-known inhibitor of the BET family of bromodomains, used in cancer research.
I-BET151: Another BET bromodomain inhibitor with applications in oncology and immunology.
PFI-1: A selective inhibitor of BRD4, used to study its role in gene regulation and cancer.
I-BRD9’s uniqueness lies in its ability to selectively inhibit BRD9 with minimal off-target effects on other bromodomains, making it a valuable tool for studying the specific functions of BRD9 in various biological processes .
properties
IUPAC Name |
N'-(1,1-dioxothian-4-yl)-5-ethyl-4-oxo-7-[3-(trifluoromethyl)phenyl]thieno[3,2-c]pyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O3S2/c1-2-28-12-17(13-4-3-5-14(10-13)22(23,24)25)19-16(21(28)29)11-18(32-19)20(26)27-15-6-8-33(30,31)9-7-15/h3-5,10-12,15H,2,6-9H2,1H3,(H2,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUWGLUCNBMGPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=CC=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



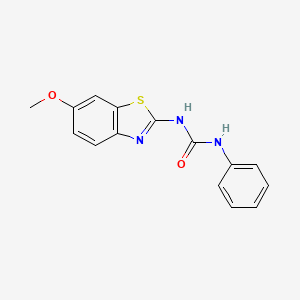
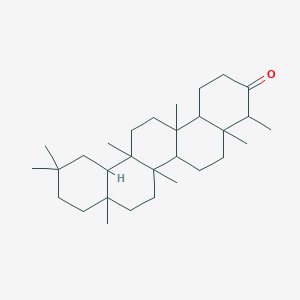
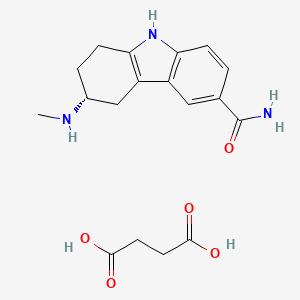
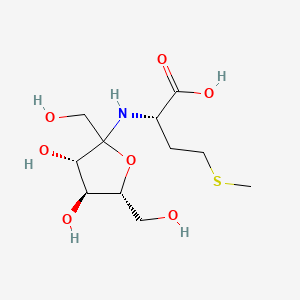
![1-Fluoro-2,5-bis[(E)-3-carboxy-4-hydroxystyryl]benzene](/img/structure/B1674163.png)
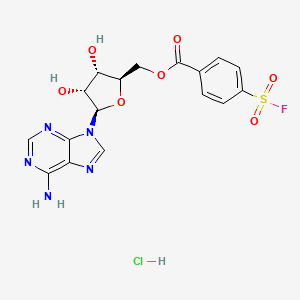
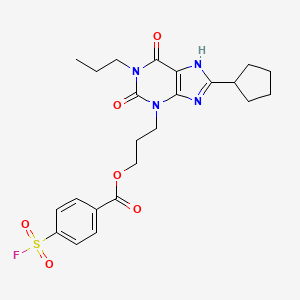
![(E)-2-[[3-(3-methoxy-4-propargyloxyphenyl)-1-oxo-2-propenyl]amino]benzoic acid](/img/structure/B1674166.png)
![(2S)-2-[(4-{[(1H-imidazol-4-ylmethyl)amino]methyl}-2-(2-methylphenyl)phenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B1674167.png)
![2-[4-(2-Amino-3-mercapto-propylamino)-benzoylamino]-4-methylsulfanyl-butyric acid](/img/structure/B1674168.png)
